molecular formula C19H13BrN4OS B2626882 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine CAS No. 1111260-27-5

3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine

Cat. No.: B2626882
CAS No.: 1111260-27-5
M. Wt: 425.3
InChI Key: TYIMVGBIDQCSKQ-UHFFFAOYSA-N
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Description

3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine is a complex organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a phenylpyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the reaction of 4-bromobenzohydrazide with a suitable nitrile to form the 1,2,4-oxadiazole ring.

    Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Pyridazine Core Construction: The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound to form the pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine
  • 3-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine

Uniqueness

3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and fluoro- analogs

Properties

IUPAC Name

3-(4-bromophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-15-8-6-14(7-9-15)19-21-17(25-24-19)12-26-18-11-10-16(22-23-18)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIMVGBIDQCSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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